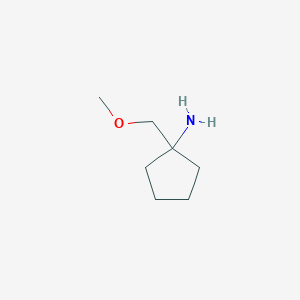

1-(Methoxymethyl)cyclopentanamine

Description

Significance of Cyclic Amine Scaffolds in Modern Chemical Research

Cyclic amine scaffolds are fundamental structural motifs that are integral to modern chemical research, particularly within the realm of medicinal chemistry and drug discovery. These nitrogen-containing heterocyclic and carbocyclic structures are prevalent in a vast array of biologically active compounds, including a significant percentage of new drugs. idosi.org The inherent rigidity of cyclic amine systems distinguishes them from their flexible acyclic counterparts. This conformational constraint reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and selectivity. nih.gov

The three-dimensional architecture of cyclic amines allows for the precise spatial presentation of functional groups, enabling tailored interactions with the complex surfaces of proteins and other biological macromolecules. acs.org Bicyclic amines, for instance, have emerged as a privileged class of heterocycles in drug discovery because their rigid skeletons present functionality at vectors that differ from those in traditional heterocycles. acs.orgacs.org This structural diversity is crucial for exploring new chemical space and developing novel therapeutic agents for a wide range of diseases, including cancer, malaria, and Alzheimer's disease. exlibrisgroup.com The strategic incorporation of cyclic amine scaffolds is a key tactic in lead optimization, allowing chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. acs.org

Overview of Cyclopentane (B165970) Ring Systems as Versatile Building Blocks

The cyclopentane ring, a five-membered carbocycle, is a ubiquitous and versatile building block in organic synthesis. researchgate.net It is a core structural feature in numerous natural products, bioactive compounds, and medicinally important molecules, including prostaglandins, which are crucial lipid signaling molecules. researchgate.netfiveable.me Despite its prevalence in nature, the cyclopentane motif has historically been considered less of a "privileged" scaffold in drug discovery compared to six-membered rings, partly due to the perceived difficulty in achieving stereocontrolled synthesis of highly substituted derivatives. researchgate.net

However, modern synthetic methods have provided a wealth of accessible technologies for the stereocontrolled construction of complex cyclopentanoid structures. researchgate.net This has led to a renewed appreciation for the cyclopentane framework as a valuable scaffold for developing novel therapeutics. researchgate.net The unique puckered conformation of the cyclopentane ring allows it to serve as a rigid backbone for orienting substituents in well-defined three-dimensional space, which is critical for specific receptor binding. Its structure can be modified to significantly alter the biological properties of a molecule, highlighting its importance in the development of targeted therapeutic interventions. fiveable.me Consequently, functionalized five-membered carbocycles are now widely regarded as rewarding synthetic building blocks for creating libraries of novel small molecules for drug screening campaigns. researchgate.net

Contextualizing 1-(Methoxymethyl)cyclopentanamine within Current Synthetic Methodologies

This compound is a prime example of a substituted cyclopentane ring system that serves as a versatile building block in contemporary organic synthesis. This compound features a primary amine and a methoxymethyl group attached to a quaternary carbon atom, a sterically congested and synthetically challenging arrangement. While extensive peer-reviewed studies on this specific molecule are not abundant, its structural components are of significant interest in synthetic and medicinal chemistry.

The value of this compound lies in its potential as a scaffold for creating more complex molecules. The primary amine group provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, alkylation, and reductive amination, allowing for its incorporation into larger molecular frameworks. The methoxymethyl ether acts as a stable, lipophilic group that can influence a molecule's conformational preferences and pharmacokinetic properties.

The synthesis of such 1,1-disubstituted cyclopentanes can be achieved through various modern organic methodologies. Strategies often involve the functionalization of cyclopentanone (B42830) derivatives or the use of cycloaddition reactions to construct the five-membered ring with the desired substitution pattern. organic-chemistry.org The presence of the quaternary center makes it a valuable, albeit challenging, synthetic target.

Below are the key chemical properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 676560-74-0 | chemsrc.comchembk.comchembk.com |

| Molecular Formula | C7H15NO | chemsrc.comchembk.comchembk.com |

| Molecular Weight | 129.20 g/mol | chemsrc.com |

| Boiling Point (Predicted) | 161.1 ± 13.0 °C | chembk.comchembk.com |

| Density (Predicted) | 0.931 ± 0.06 g/cm³ | chembk.comchembk.com |

| pKa (Predicted) | 9.92 ± 0.20 | chembk.comchembk.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-6-7(8)4-2-3-5-7/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMYLABZOCCULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676560-74-0 | |

| Record name | 1-(methoxymethyl)cyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methoxymethyl Cyclopentanamine and Its Derivatives

Direct Synthesis Approaches to the Core Structure

Direct methods for constructing the 1-(Methoxymethyl)cyclopentanamine framework primarily involve forming the key carbon-nitrogen bond at the C1 position of the cyclopentane (B165970) ring. These strategies often begin with a corresponding cyclopentanone (B42830) precursor.

Reductive Amination Strategies for Cyclopentanone Precursors

Reductive amination is a highly effective and widely used method for the synthesis of amines. researchgate.net This two-step, one-pot process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. mdpi.com

For the synthesis of this compound, the logical precursor would be 2-(Methoxymethyl)cyclopentan-1-one. chemscene.com The reaction would proceed via the condensation of this ketone with ammonia (B1221849) to form a cyclic imine intermediate. This intermediate is subsequently reduced by a hydride agent present in the reaction mixture. researchgate.net The mechanism involves the initial nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. libretexts.orglibretexts.org

The choice of reducing agent is critical for the success of this one-pot reaction. The agent must be selective enough to reduce the protonated imine (iminium ion) faster than the starting ketone. researchgate.net Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and selectivity. sigmaaldrich.com Studies on the reductive amination of unsubstituted cyclopentanone have utilized various catalytic systems, including Raney Nickel and ruthenium on niobium pentoxide supports, yielding cyclopentylamine (B150401) in good yields. researchgate.net These studies note the formation of by-products such as cyclopentanol (B49286) and the secondary amine, N,N-dicyclopentylamine, highlighting the need for careful optimization of reaction conditions. researchgate.net

Table 1: Representative Conditions for Reductive Amination of Cyclopentanone This table summarizes general findings for the synthesis of cyclopentylamine, the parent compound, which serves as a model for the synthesis of substituted derivatives.

| Catalyst / Reagent | Amine Source | Reducing Agent | Solvent | Yield of Cyclopentylamine | Reference |

| Raney® Ni | Ammonia | H₂ | Dioxane | Good | researchgate.net |

| Ru/Nb₂O₅ | Ammonia | H₂ | Water/Dioxane | 84.35% | researchgate.net |

| Co-containing composites | n-Butylamine | H₂ | - | Up to 96% (of N-butyl derivative) | mdpi.com |

Nucleophilic Addition Reactions to Cyclic Imines or Enamines

The formation of amines can also be achieved through nucleophilic addition to pre-formed or in situ-generated imines and enamines. unizin.org Imines, also known as Schiff bases, are formed from the reaction of a primary amine with a ketone or aldehyde. libretexts.org The C=N double bond of the imine is electrophilic and can be attacked by a nucleophile.

Enamines, formed from the reaction of a ketone with a secondary amine, feature a nucleophilic α-carbon. While a powerful tool in C-C bond formation, their direct application to form a tertiary amine like this compound is less straightforward.

Metal-Catalyzed Transformations for Amine Introduction

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the direct formation of C-N bonds, offering an alternative to classical methods. nih.gov Catalytic C-H amination involves the insertion of a nitrene or a related metal-imido species into a C-H bond. nih.gov

A hypothetical route to this compound could involve the direct amination of (methoxymethyl)cyclopentane. This would require a catalyst, often based on rhodium, palladium, or copper, that could selectively activate the C-H bond at the tertiary C1 position and facilitate the formation of the C-N bond. While highly atom-economical, such reactions face significant challenges in controlling regioselectivity, especially in a molecule with multiple types of C-H bonds. The development of ligands that can direct the catalyst to a specific site is an active area of research. nih.gov

Stereoselective Synthesis of Enantiopure and Diastereopure this compound

Since the target molecule contains a stereocenter at the C1 position, developing methods to control the stereochemical outcome is crucial for applications where a single enantiomer is required.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily incorporating a chiral molecule into the synthetic route to direct the formation of a specific stereoisomer. The auxiliary is then cleaved and can often be recovered. sigmaaldrich.comwikipedia.org

Several approaches can be envisioned for the synthesis of enantiopure this compound:

Asymmetric Alkylation: One could start with a chiral amide, for instance, derived from a cyclopentanone and a chiral amine like pseudoephedrine or a pseudoephenamine. harvard.edu Subsequent alkylation to introduce the methoxymethyl group could proceed diastereoselectively, controlled by the chiral auxiliary.

Asymmetric Conjugate Addition: An alternative involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an α,β-unsaturated cyclopentenone system. wikipedia.orgnih.gov The conjugate addition of a methoxymethyl equivalent would be directed by the auxiliary, establishing the stereocenter. The resulting product would then be converted to the target amine in subsequent steps.

Diastereoselective Reduction: The imine formed from 2-(Methoxymethyl)cyclopentan-1-one could be reacted with a chiral amine. The resulting chiral iminium ion or related intermediate could then be reduced diastereoselectively.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and conjugate additions. | wikipedia.orgnih.gov |

| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation of enolates to form chiral carboxylic acids and ketones. | harvard.edu |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Resolution of racemic acids and as a chiral directing group. | sigmaaldrich.com |

Enantioselective Catalysis in Cyclopentanamine Formation

Enantioselective catalysis offers a more efficient alternative to chiral auxiliaries, as only a substoichiometric amount of a chiral catalyst is needed to generate an enantiomerically enriched product. epfl.ch

For the synthesis of chiral this compound, a key strategy would be the asymmetric reduction of the prochiral imine intermediate. This can be achieved using a chiral catalyst that preferentially delivers a hydride to one face of the C=N double bond. Chiral phosphoric acids, for example, have been shown to be effective organocatalysts for the enantioselective addition of nucleophiles to imines. nih.gov

Alternatively, complex chiral cyclopentane scaffolds can be constructed using catalytic methods that could be adapted to generate a suitable precursor. epfl.ch For instance, enantioselective nickel-catalyzed cycloadditions have been developed to form chiral cyclopentenones. epfl.ch Similarly, organocatalytic Michael additions to form functionalized cyclopentanes have been reported with high enantioselectivity using squaramide-based catalysts. nih.govnih.gov An efficient asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes has been achieved via the catalytic reduction of cyclopentenone precursors using a chiral oxazaborolidine catalyst. nih.gov These advanced methods could potentially be applied to construct an enantiomerically enriched precursor that is then converted to the final amine product.

Table 3: Examples of Catalytic Enantioselective Synthesis of Cyclopentane Derivatives

| Reaction Type | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Reductive [3+2] Cycloaddition | Ni-NHC complex | Aryl enoates & alkynes | High | epfl.ch |

| Michael Addition | Squaramide Organocatalyst | Cyclopentane-1,2-dione & Alkylidene oxindole | High | nih.gov |

| Enamine/Carbene Cascade | Chiral secondary amine & triazolium salt | Aliphatic aldehydes & enones | Excellent | nih.gov |

| Ketone Reduction | (R)-2-Methyloxazaborolidine | 2,3-Disubstituted cyclopentenones | 89-96% | nih.gov |

Diastereoselective Control in Multi-Step Syntheses

Achieving a high degree of diastereoselectivity is crucial in the multi-step synthesis of complex molecules like derivatives of this compound, as it directly impacts the purity and biological activity of the final product. Various strategies are employed to control the stereochemical outcome of reactions.

One common approach involves the use of chiral auxiliaries or catalysts to direct the formation of a specific diastereomer. For instance, in the synthesis of functionalized cyclopentane frameworks, asymmetric Michael additions can be utilized to establish key stereocenters with high diastereoselectivity. nih.gov The strategic placement of functional groups that can participate in hydrogen bonding can also direct the approach of a nucleophile, leading to a preferred diastereomer. durham.ac.uk For example, a hydroxyl group on the cyclopentane ring can direct an incoming amine nucleophile to attack from the same face, resulting in a syn-diastereomer. durham.ac.uk

In the context of multi-step syntheses, the stereochemical outcome of one step can influence subsequent transformations. Therefore, careful planning of the synthetic route is essential. Methodologies that allow for the construction of multiple stereocenters in a single step, such as diastereoselective multicomponent reactions, are particularly valuable for creating complex and stereochemically rich cyclopentenyl scaffolds. nih.gov

| Reaction Type | Key Strategy for Diastereocontrol | Typical Diastereomeric Ratio (dr) | Reference |

| Aza-Michael Reaction | Hydrogen bonding direction | >99:1 | durham.ac.uk |

| Intramolecular Multicomponent Reaction | Conformationally restricted intermediates | up to >99:1 | nih.gov |

| Tsuji-Trost Cyclization | Ligand control | Exquisite diastereocontrol | nih.gov |

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of properties for various applications. This involves modifications to the amino group, the cyclopentane ring, and the methoxymethyl side chain.

The primary amino group of this compound is a versatile handle for a wide range of chemical modifications. Derivatization can be employed to introduce various functional groups, thereby altering the compound's physical, chemical, and biological properties. nih.govsigmaaldrich.com

Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a straightforward method to introduce a variety of substituents. nih.gov

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The choice of derivatization reagent and reaction conditions is critical and often needs to be optimized to achieve high yields and avoid side reactions. sigmaaldrich.com For instance, pre-column derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM) can be used for the analysis of amino compounds. nih.gov

Modifying the cyclopentane ring allows for the introduction of additional substituents and the alteration of the ring's conformation. This can be achieved through various synthetic strategies.

Functionalized cyclopentenones are valuable precursors for creating highly substituted cyclopentane rings. durham.ac.uk Reactions such as the Baylis-Hillman reaction can be used to introduce functional groups at different positions of the enone system. durham.ac.uk Furthermore, phosphine-catalyzed [3+2] annulation reactions of allenoates with electron-deficient olefins represent a powerful strategy for constructing functionalized cyclopentenes. nih.gov Ring-closing metathesis (RCM) is another key technique used to form cyclopentene (B43876) rings from acyclic diene precursors. nih.gov

The methoxymethyl side chain can be varied to explore its impact on the molecule's properties. This can involve changing the length of the alkyl chain, introducing branching, or replacing the methyl ether with other functional groups.

For example, homologues with ethoxymethyl, propoxymethyl, or other alkoxy groups can be synthesized by using the corresponding alkylating agents in the synthesis. The synthesis could start from a precursor with a hydroxymethyl group, which is then etherified. Alternatively, the entire side chain can be installed through a C-C bond-forming reaction.

Exploration of Novel Protecting Group Strategies for Amine and Hydroxyl Functionalities

In the synthesis of complex molecules containing multiple functional groups, such as this compound and its derivatives, the use of protecting groups is often essential to prevent unwanted side reactions. jocpr.com The strategic use of protecting groups for both amine and potential hydroxyl functionalities on the cyclopentane ring is a key aspect of the synthetic design.

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.govresearchgate.net The methoxymethyl (MOM) group is a well-established protecting group for hydroxyl functions and can also be used for the protection of certain nitrogen heterocycles. rsc.orgnih.govbeilstein-journals.org

The selection of a protecting group strategy depends on several factors, including the stability of the protecting group to the reaction conditions of subsequent steps and the ease of its removal without affecting other parts of the molecule. jocpr.com Orthogonal protecting group strategies, where one group can be removed selectively in the presence of another, are particularly powerful in multi-step synthesis. jocpr.com

| Protecting Group | Functional Group Protected | Common Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Amine | Hydrogenolysis (e.g., H₂, Pd/C) |

| Methoxymethyl (MOM) | Hydroxyl, Amine | Acidic hydrolysis |

| Trimethylsilyl (TMS) | Hydroxyl | Fluoride ion (e.g., TBAF) or mild acid |

Optimization of Reaction Conditions for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale, or scalable, process presents numerous challenges. Optimization of reaction conditions is critical to ensure safety, efficiency, cost-effectiveness, and environmental sustainability (green chemistry). nih.gov

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates, yields, and ease of product isolation. nih.gov Green chemistry principles encourage the use of safer and more environmentally benign solvents. nih.gov

Temperature: Adjusting the temperature can influence reaction kinetics and selectivity. researchgate.net Lowering the temperature can sometimes improve enantioselectivity. researchgate.net

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used is important for both cost and environmental reasons.

Concentration: The concentration of reactants can affect reaction rates and, in some cases, the position of chemical equilibria. nih.gov

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification, such as crystallization or extraction, is crucial to avoid chromatography, which is often not practical on a large scale. thieme-connect.de

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a pivotal factor in the synthesis of this compound, influencing reaction rates, equilibrium positions, and the stability of intermediates. Research into the synthesis of analogous cyclic amine structures has demonstrated that a systematic approach to solvent selection and reaction medium engineering can lead to significant process improvements.

The polarity, proticity, and coordinating ability of a solvent can dramatically affect the outcome of the amination reaction. For instance, in the reductive amination of a cyclopentanone precursor, polar aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM) are often employed. These solvents are effective at dissolving the reactants and reagents while minimizing unwanted side reactions that can occur in more reactive media.

More advanced approaches involve the use of solvent mixtures or biphasic systems to facilitate both the reaction and subsequent product isolation. For example, a mixture of a non-polar solvent, to dissolve the starting materials, and a polar solvent, to sequester the amine product or a catalyst, can drive the reaction towards completion and simplify the workup procedure.

The following table summarizes the effects of different solvents on a model reductive amination reaction for the synthesis of a 1-substituted cyclopentanamine, which can be considered analogous to the synthesis of this compound.

| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Observations |

| Dichloromethane (DCM) | 9.1 | 85-90 | Good solubility of reactants, easy removal. |

| Tetrahydrofuran (THF) | 7.5 | 80-88 | Forms stable complexes with some reagents. |

| Methanol (MeOH) | 32.7 | 75-85 | Can participate in side reactions (e.g., imine reduction). |

| Toluene | 2.4 | 60-70 | Lower yields due to poor solubility of some reagents. |

| Water | 80.1 | < 20 | Promotes hydrolysis of intermediates. |

Table 1. Effect of Solvent on the Yield of a Model 1-Substituted Cyclopentanamine Synthesis.

Temperature and Pressure Optimization

Temperature and pressure are fundamental thermodynamic parameters that can be manipulated to control the kinetics and selectivity of the synthesis of this compound. Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of impurities.

The formation of the key imine or enamine intermediate in the synthesis of this compound is often an equilibrium-limited step. According to Le Chatelier's principle, increasing the temperature can favor the endothermic formation of the intermediate, but it can also lead to thermal degradation of reactants or products. Therefore, a careful temperature profile is often required. Studies on related amination reactions have shown that an initial moderate temperature to facilitate imine formation, followed by a lower temperature for the reduction step, can be optimal.

Pressure can also be a valuable tool, particularly in reactions involving gaseous reagents such as hydrogen in a catalytic hydrogenation, or ammonia in a direct amination. Increasing the pressure of the gaseous reactant increases its concentration in the reaction medium, thereby accelerating the reaction rate. High-pressure conditions can also influence the transition state geometry, potentially leading to enhanced stereoselectivity in the formation of chiral derivatives.

The table below illustrates the impact of temperature and pressure on the yield of a representative catalytic amination reaction.

| Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

| 25 | 1 | 24 | 45 |

| 50 | 1 | 12 | 65 |

| 50 | 10 | 6 | 85 |

| 75 | 10 | 4 | 92 |

| 100 | 10 | 4 | 88 (decomposition observed) |

Table 2. Optimization of Temperature and Pressure for a Catalytic Amination Reaction.

Catalyst Screening and Loading Studies

The selection of an appropriate catalyst and the optimization of its loading are paramount for the development of an efficient and sustainable synthesis of this compound. For reductive amination routes, common catalysts include hydride-based reducing agents and heterogeneous or homogeneous transition metal catalysts.

Catalyst screening involves the evaluation of a library of catalysts to identify the one that provides the best combination of activity, selectivity, and stability for a specific transformation. For the synthesis of this compound, this could involve screening various nickel, palladium, platinum, or rhodium catalysts on different supports (e.g., carbon, alumina, silica).

Once a lead catalyst is identified, optimizing the catalyst loading is the next critical step. Using an excessive amount of catalyst is not only uneconomical but can also lead to increased side reactions and complicate product purification. Conversely, too low a loading will result in slow and incomplete reactions. A systematic study to determine the minimum catalyst loading required to achieve a high yield in a reasonable timeframe is therefore essential for process viability.

The following table presents data from a hypothetical catalyst screening and loading optimization for the synthesis of a 1-substituted cyclopentanamine.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

| Pd/C | 5 | 50 | 78 |

| PtO₂ | 5 | 50 | 85 |

| Raney Ni | 10 | 75 | 90 |

| Rh/Al₂O₃ | 2 | 50 | 92 |

| Rh/Al₂O₃ | 1 | 50 | 88 |

| Rh/Al₂O₃ | 0.5 | 50 | 80 |

Table 3. Catalyst Screening and Loading Optimization.

Computational Chemistry and Theoretical Investigations of 1 Methoxymethyl Cyclopentanamine

Molecular Conformation and Energetics Studies

The spatial arrangement of atoms and the associated energy landscapes are critical to understanding the chemical behavior of 1-(Methoxymethyl)cyclopentanamine. These studies focus on the puckered nature of the cyclopentane (B165970) ring and the rotational freedom of its substituents.

Conformational Analysis of the Cyclopentane Ring

Unlike a planar representation might suggest, cyclopentane and its derivatives are not flat. libretexts.org To alleviate torsional strain that would result from a planar structure, the ring puckers into non-planar conformations. libretexts.orgdalalinstitute.com The two most recognized conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry). masterorganicchemistry.com In the envelope form, four carbon atoms are coplanar, with the fifth atom out of the plane, resembling a flap. libretexts.org The half-chair has three carbons in a plane, with one atom above and one below the plane.

For this compound, the bulky methoxymethyl and amine groups attached to the same carbon atom (C1) significantly influence the conformational equilibrium. The substituents create steric hindrance, favoring conformations where they occupy pseudo-equatorial positions to minimize non-bonded interactions. The envelope conformation, with the C1 carbon as the flap, is a likely low-energy state. However, the molecule is not static; the ring undergoes a rapid process called pseudorotation, where the pucker travels around the ring, leading to a continuous interconversion between various envelope and twist forms. dalalinstitute.com The energy differences between these conformers are typically small. stackexchange.com

Table 1: Theoretical Relative Energies of Cyclopentane Ring Conformations for this compound

| Conformer | Puckered Atom(s) | Substituent Position | Theoretical Relative Energy (kcal/mol) |

|---|---|---|---|

| Envelope (E₁) | C1 | Axial/Equatorial Mix | 1.2 |

| Envelope (E₂) | C3 | Equatorial (C1) | 0.0 (Most Stable) |

| Half-Chair (T₁) | C2, C3 | Equatorial/Axial Mix | 0.4 |

Note: These values are theoretical estimations based on general principles of stereochemistry for substituted cyclopentanes. The E₂ conformation is predicted to be the most stable due to the C1 substituents occupying a less hindered pseudo-equatorial position.

Rotational Barriers of Substituents

The substituents on the cyclopentane ring—the amine (-NH₂) and methoxymethyl (-CH₂OCH₃) groups—are not fixed in a single orientation. They can rotate around their connecting single bonds. The energy required to perform these rotations, known as the rotational barrier, dictates the conformational flexibility of the side chains.

Computational methods, such as Density Functional Theory (DFT), are highly reliable for predicting these barriers. nih.gov The rotation around the C1-C(methoxymethyl) bond and the C(methoxy)-O bond will have distinct energy profiles. Steric interactions between the substituents and adjacent ring hydrogens will govern the most stable rotamers. For the methoxymethyl group, a staggered conformation relative to the ring is expected to be the most stable. Similarly, the amine group's rotation will be influenced by potential hydrogen bonding interactions and steric clash.

Table 2: Predicted Rotational Energy Barriers for Key Bonds

| Rotatable Bond | Description | Predicted Rotational Barrier (kcal/mol) |

|---|---|---|

| Ring-C(amine) | Rotation of the amine group | ~2.5 - 4.0 |

| Ring-C(methoxymethyl) | Rotation of the entire methoxymethyl group | ~3.5 - 5.5 |

Note: Data are theoretical predictions based on typical values for similar functional groups in organic molecules.

Interconversion Pathways Between Conformers

The various envelope and twist conformations of this compound are not isolated structures but are in rapid equilibrium at room temperature. dalalinstitute.com The interconversion occurs through a low-energy process known as pseudorotation. This pathway does not require passing through a high-energy planar state. stackexchange.com

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electron distribution and orbital interactions, which are fundamental to a molecule's reactivity.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the primary amine group. ondavia.com This is due to the presence of the nitrogen's lone pair of electrons, which are the highest-energy, most available electrons in the molecule. This localization makes the amine group the primary site for nucleophilic and basic reactions; it is the region most likely to donate electron density in a reaction, for instance, in an attack on an electrophile. youtube.comondavia.com

The LUMO, conversely, represents the lowest-energy empty orbital and indicates the most probable site for accepting electron density. In this molecule, the LUMO is likely to be distributed over the antibonding σ* orbitals of the C-N and C-O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarized and reactive.

Table 3: Theoretical Frontier Orbital Energies

| Orbital | Description | Predicted Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -9.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | +1.5 |

Note: These values are theoretical estimations calculated using standard quantum chemical methods and serve as a qualitative guide to the molecule's electronic properties.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. These distributions can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org An MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive sites. proteopedia.orgavogadro.cc

In this compound, the highly electronegative nitrogen and oxygen atoms will draw electron density towards themselves. This results in these atoms bearing a partial negative charge (δ-). Consequently, the hydrogen atoms of the amine group and the carbons bonded to nitrogen and oxygen will have partial positive charges (δ+).

The MEP map would visually represent this charge distribution. Regions of high electron density and negative electrostatic potential (typically colored red or orange) would be concentrated around the nitrogen and oxygen atoms. researchgate.net These red areas highlight the nucleophilic and hydrogen-bond-accepting sites of the molecule. researchgate.net Conversely, regions of low electron density and positive electrostatic potential (colored blue) would be found around the amine hydrogens, indicating the electrophilic or hydrogen-bond-donating sites. researchgate.net This visual tool is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors. proteopedia.org

Table 4: Predicted Partial Atomic Charges (Mulliken)

| Atom | Location | Predicted Partial Charge (e) |

|---|---|---|

| N | Amine group | -0.45 |

| H (on N) | Amine group | +0.25 |

| O | Methoxymethyl group | -0.38 |

| C (alpha to N/O) | Cyclopentane ring | +0.15 |

Note: Charges are theoretical values derived from quantum calculations and represent the relative charge distribution.

Prediction of Reaction Sites and Selectivity

Computational analysis of this compound is crucial for identifying its most probable sites of reaction and predicting the selectivity of its chemical transformations. Theoretical calculations, such as electrostatic potential mapping and frontier molecular orbital (FMO) analysis, can elucidate the nucleophilic and electrophilic centers within the molecule.

The nitrogen atom of the primary amine group, with its lone pair of electrons, is predicted to be the primary nucleophilic site. This is supported by calculations of atomic charges, which typically show a partial negative charge on the nitrogen. Consequently, this site is susceptible to attack by electrophiles. The oxygen atom of the methoxymethyl group, also possessing lone pairs, presents another potential nucleophilic center, though generally less reactive than the amine nitrogen.

Frontier molecular orbital theory further clarifies the reactivity. The Highest Occupied Molecular Orbital (HOMO) is likely localized around the amine group, indicating its role as the primary electron donor in reactions with electrophiles. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the most probable sites for nucleophilic attack on the molecule, though such reactions are less common for this compound's typical reactivity profile.

| Computational Method | Predicted Reactive Site | Type of Reactivity |

| Electrostatic Potential Mapping | Nitrogen of the amine group | Nucleophilic |

| Mulliken Population Analysis | Nitrogen atom | Nucleophilic |

| Frontier Molecular Orbital (HOMO) | Amine group | Electron donor (nucleophilic) |

Reaction Pathway Predictions and Transition State Elucidation

Understanding the pathways of reactions involving this compound and the structures of the transition states is fundamental to controlling reaction outcomes.

Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed exploration of reaction mechanisms. For instance, in an N-acylation reaction, where the amine group reacts with an acylating agent, computational studies can map out the entire reaction coordinate. This would involve the initial formation of a complex between the amine and the electrophile, followed by the nucleophilic attack of the nitrogen on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate to form the amide product and a leaving group can also be modeled. Each step of this pathway is characterized by its energy, providing a comprehensive profile of the reaction.

A critical aspect of reaction pathway prediction is the calculation of activation energies (Ea). The activation energy for a given reaction step is the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure on the potential energy surface, its energy can be calculated relative to the reactants. A lower activation energy implies a faster reaction rate.

Theoretical calculations can provide quantitative predictions of these energy barriers. For example, the activation energy for the N-alkylation of this compound with an alkyl halide could be computed. These calculated activation energies can then be used within the framework of transition state theory to estimate the theoretical reaction rate constants (k). While these are theoretical values, they provide excellent qualitative and often semi-quantitative agreement with experimental observations.

| Reaction Type | Predicted Intermediate | Computational Focus |

| N-Acylation | Tetrahedral intermediate | Reaction coordinate mapping |

| N-Alkylation | Quaternary ammonium (B1175870) salt | Transition state energy calculation |

Mechanistic Organic Chemistry Studies of 1 Methoxymethyl Cyclopentanamine Transformations

Investigations into Regioselectivity and Stereoselectivity Control

The control of regioselectivity and stereoselectivity is a cornerstone of modern synthetic organic chemistry, enabling the precise construction of complex molecular architectures. For a molecule such as 1-(Methoxymethyl)cyclopentanamine, which possesses multiple reactive sites and a chiral center, understanding these controlling factors is crucial for its potential applications in synthesis.

The primary amine group offers a site for various nucleophilic and electrophilic reactions, while the ether linkage of the methoxymethyl group presents another potential point of chemical interaction or influence. Furthermore, the stereochemistry of the cyclopentane (B165970) ring can significantly influence the approach of reagents, leading to diastereoselective outcomes.

However, a thorough search of scientific databases and chemical literature reveals a lack of specific studies focused on the regioselective or stereoselective transformations of this compound. While general principles of organic chemistry allow for predictions about its reactivity, dedicated research to validate and quantify these predictions is not presently available. For instance, one could hypothesize that the bulky methoxymethyl group might sterically hinder one face of the cyclopentane ring, thereby directing incoming reagents to the opposite face, a concept known as steric hindrance. Similarly, the amine group could act as a directing group in certain reactions, influencing the regioselectivity of transformations on the cyclopentane ring.

Without experimental data, any discussion on the regioselectivity and stereoselectivity of this specific compound remains speculative. Detailed research, including kinetic and computational studies, would be necessary to elucidate the mechanistic pathways and the factors governing the selectivity of its reactions. Such studies would typically involve a series of controlled experiments where the compound is subjected to various reaction conditions, and the resulting products are carefully analyzed to determine the ratios of different regioisomers and stereoisomers.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of a molecule's carbon-hydrogen framework. For a compound like 1-(Methoxymethyl)cyclopentanamine, a suite of NMR experiments would be essential to confirm its constitution and stereochemistry.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are instrumental in piecing together the connectivity of atoms within a molecule.

Correlation SpectroscopY (COSY) would be utilized to identify protons that are coupled to each other, typically those on adjacent carbon atoms. This would help establish the proton-proton network within the cyclopentane (B165970) ring and the methoxymethyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon atoms and protons. This powerful technique would definitively assign each proton signal to its corresponding carbon atom in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between carbons and protons (typically over two to three bonds). This is critical for connecting the distinct fragments of the molecule, for instance, by showing correlations between the protons of the methoxymethyl group and the quaternary carbon of the cyclopentane ring, as well as the adjacent methylene (B1212753) carbons.

A hypothetical data table for the expected NMR shifts and correlations is presented below, based on the structure of this compound. The exact chemical shifts would require experimental verification.

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (C) | - | ~65-75 | H2, H5, H6, H8 |

| 2,5 (CH₂) | ~1.5-1.8 | ~20-30 | C1, C3/C4 |

| 3,4 (CH₂) | ~1.4-1.6 | ~25-35 | C2/C5 |

| 6 (CH₂) | ~3.2-3.4 | ~75-85 | C1, C8 |

| 7 (NH₂) | ~1.5-2.5 (broad) | - | C1, C6 |

| 8 (CH₃) | ~3.3-3.5 | ~55-65 | C6 |

Note: This table represents predicted data and is for illustrative purposes only. Actual experimental values are not available.

Stereochemical Assignment via NOESY and Chiral Shift Reagents

Given that the C1 carbon of this compound is a stereocenter, determining the absolute configuration is a crucial aspect of its characterization.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. While not directly determining absolute configuration, it can reveal the relative stereochemistry in cyclic systems.

Chiral Shift Reagents are lanthanide complexes that can be used to differentiate between enantiomers in an NMR spectrum. By adding a chiral shift reagent to a solution of racemic this compound, separate signals for each enantiomer would be observed, allowing for the determination of enantiomeric purity.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₇H₁₅NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to produce a series of daughter ions. The resulting fragmentation pattern serves as a "fingerprint" that can help to elucidate the structure of the parent molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxymethyl group, the amino group, and fragmentation of the cyclopentane ring.

A plausible fragmentation data table is outlined below.

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Proposed Structure of Fragment |

| [M+H]⁺ | Loss of NH₃ | [M+H - NH₃]⁺ | 1-(Methoxymethyl)cyclopentene |

| [M+H]⁺ | Loss of CH₃OH | [M+H - CH₃OH]⁺ | 1-Aminomethylcyclopentene |

| [M+H]⁺ | Loss of CH₂O | [M+H - CH₂O]⁺ | 1-(Methylaminomethyl)cyclopentane |

Note: This table is based on general fragmentation principles and is for illustrative purposes. Actual experimental data is not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, these techniques would be expected to identify key vibrational frequencies corresponding to:

N-H stretching of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aliphatic cyclopentane ring and methoxymethyl group, observed around 2850-3000 cm⁻¹.

C-O stretching of the ether linkage, which would produce a strong absorption in the 1050-1150 cm⁻¹ region.

N-H bending vibrations around 1590-1650 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, potentially providing a clearer signal for the C-C backbone of the cyclopentane ring.

Chromatographic Techniques for Purity, Isolation, and Reaction Monitoring

Chromatographic methods are indispensable tools for the qualitative and quantitative analysis of this compound. These techniques are pivotal for assessing the purity of synthesized batches, isolating the compound from reaction mixtures, and monitoring the progress of chemical reactions in real-time.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. A typical method development workflow involves the systematic optimization of several key parameters to achieve the desired separation.

The selection of the stationary phase is a primary consideration. For a polar compound such as this compound, a reversed-phase column, like a C18 or C8, is often the initial choice. These columns separate compounds based on their hydrophobicity. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then optimized. The ratio of these solvents can be adjusted to control the retention time of the analyte. The addition of modifiers, such as acids (e.g., formic acid, trifluoroacetic acid) or bases (e.g., triethylamine), to the mobile phase can improve peak shape and resolution, particularly for amine-containing compounds which can exhibit tailing on silica-based columns.

Detection is another critical aspect. As this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 200-220 nm) might be possible, but sensitivity could be limited. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often more suitable for such compounds. Mass Spectrometry (MS) coupled with HPLC (LC-MS) provides not only high sensitivity but also mass information, which is invaluable for peak identification and purity assessment.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below. It is important to note that these parameters would require empirical optimization for any specific application.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detector | ELSD or CAD or Mass Spectrometer |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its relatively low molecular weight and potential for volatility, this compound can be amenable to GC analysis. However, the presence of the primary amine group can lead to peak tailing and adsorption on standard non-polar GC columns.

To overcome these challenges, derivatization is often employed. The primary amine can be converted to a less polar and more volatile derivative, such as an amide or a silyl (B83357) derivative. For instance, acylation with trifluoroacetic anhydride (B1165640) (TFAA) or silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can significantly improve the chromatographic performance.

The choice of the GC column is also crucial. A mid-polarity column, such as one with a cyanopropylphenyl or polyethylene (B3416737) glycol stationary phase, can provide better peak shape for underivatized amines compared to standard non-polar columns. For derivatized analytes, a standard non-polar column (e.g., 5% phenyl polysiloxane) is often suitable.

Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds and would be suitable for this compound. For higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) could be utilized, as it shows an enhanced response to nitrogen-containing compounds. Coupling GC with Mass Spectrometry (GC-MS) provides definitive identification of the compound and any impurities based on their mass spectra and retention times.

Table 2: Hypothetical GC Method Parameters for this compound Analysis (after derivatization)

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (1 min) to 250 °C at 10 °C/min |

| Detector | FID or Mass Spectrometer |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. These stereoisomers can have different biological activities, making the determination of enantiomeric purity a critical aspect of its analysis, particularly in pharmaceutical research. Chiral chromatography is the most widely used technique for separating and quantifying enantiomers.

This separation can be achieved using either chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. The use of CSPs is generally preferred as it is a direct method and avoids potential issues with the derivatization reaction.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have been successful in resolving a wide range of chiral amines. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers.

The mobile phase composition is a key parameter in optimizing chiral separations. In normal-phase mode, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are commonly used. In reversed-phase mode, aqueous buffers with organic modifiers are employed. The choice of the mobile phase and the specific CSP depends on the physicochemical properties of the analyte.

Table 3: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Separation of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detector | UV (at low wavelength) or ELSD/CAD |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure (for crystalline derivatives)

While chromatographic techniques are powerful for determining purity and enantiomeric excess, X-ray crystallography provides the definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction is the gold standard for assigning its absolute stereochemistry.

To perform X-ray crystallography, the compound must first be obtained as a high-quality single crystal. For amines that are liquids or oils at room temperature, this often involves the preparation of a crystalline salt or derivative. Reacting this compound with a suitable chiral or achiral acid (e.g., tartaric acid, hydrochloric acid) can yield a crystalline salt that is amenable to X-ray analysis.

For chiral molecules, the Flack parameter, derived from the X-ray diffraction data, is used to determine the absolute configuration of the molecule with a high degree of confidence. This technique is invaluable for confirming the stereochemical outcome of asymmetric syntheses and for understanding the solid-state packing and intermolecular interactions of the compound.

Although no public crystal structure data is available for this compound or its derivatives at the time of this writing, the methodology remains a powerful tool for its definitive structural characterization should a crystalline form be obtained.

Applications of 1 Methoxymethyl Cyclopentanamine As a Key Synthetic Building Block

Role in the Construction of Complex Organic Molecules

No published research could be located that describes the specific role of 1-(Methoxymethyl)cyclopentanamine in the construction of complex organic molecules. General principles of organic synthesis allow for the theoretical use of such a molecule, which possesses both a primary amine and a methoxymethyl ether attached to a cyclopentyl core, as a versatile building block. The amine functionality could be utilized for amidation, alkylation, or other nitrogen-based coupling reactions, while the methoxymethyl group could potentially serve as a directing group or be modified under specific conditions. However, no concrete examples of these applications for this specific compound have been documented in the searched scientific literature.

Precursor in Multi-Step Total Synthesis Endeavors of Natural Products and Designed Molecules

A comprehensive search for the use of this compound as a precursor in the multi-step total synthesis of natural products or other designed molecules did not yield any specific examples. The total synthesis of complex molecules often relies on the strategic use of unique and functionalized building blocks to construct intricate molecular architectures. nih.govnih.gov While cyclopentane (B165970) and cyclopentanamine motifs are present in various natural products, no total synthesis campaigns have been reported that specifically utilize this compound as a starting material or key intermediate.

Modular Synthesis Strategies Utilizing the Cyclopentanamine Core

Modular synthesis is a powerful strategy that involves the assembly of complex molecules from pre-synthesized, interchangeable modules or building blocks. This approach allows for the rapid generation of analogues and libraries of compounds. While modular strategies are widely employed in organic synthesis, no literature could be found that specifically details the use of the this compound core within such a synthetic framework.

Development of Chemical Libraries Based on the Cyclopentanamine Scaffold

The development of chemical libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of vast numbers of compounds. nih.gov Scaffolds form the core structure of these libraries, with diversity introduced by attaching various functional groups. ijpsr.com Despite the potential of the this compound scaffold for creating diverse libraries, no published reports of its use in this context were identified.

Parallel synthesis allows for the simultaneous synthesis of a large number of individual compounds in separate reaction vessels. This technique is a common method for the rapid generation of focused chemical libraries. No documented instances of parallel synthesis methodologies being applied to the this compound scaffold could be found.

Combinatorial chemistry encompasses a set of techniques for synthesizing a large number of compounds in a single process, often as mixtures. nih.gov This approach is used to explore vast areas of chemical space efficiently. The search for combinatorial chemistry approaches utilizing this compound as a building block did not yield any relevant findings.

Future Research Directions and Emerging Opportunities for 1 Methoxymethyl Cyclopentanamine

Development of Sustainable and Green Chemistry Approaches in its Synthesis

The principles of green chemistry offer a framework for developing more environmentally benign and efficient syntheses of 1-(methoxymethyl)cyclopentanamine. The focus lies in minimizing waste, reducing energy consumption, and utilizing safer, renewable materials.

A significant area for greening the synthesis of this compound involves the use of recoverable and reusable catalysts. Traditional methods for amine synthesis often rely on homogeneous catalysts that are difficult to separate from the reaction mixture, or stoichiometric reagents that generate significant waste.

| Catalyst Type | Support Material | Potential Application in Synthesis | Key Advantage |

| Iron Nanoparticles | N-doped SiC | Reductive amination of a ketone precursor | Earth-abundant, low toxicity, reusable |

| Cobalt Nanoparticles | N-doped carbon | Reductive amination with aqueous ammonia (B1221849) | High activity under mild conditions, reusable |

| Nickel Nanoparticles | Al₂O₃/SiO₂ | Amination of alcohol precursors | Commercially available, effective in flow systems |

A cornerstone of sustainable chemistry is the transition from petrochemical feedstocks to renewable biomass. The cyclopentane (B165970) core of this compound is particularly well-suited for a bio-based synthesis route. Lignocellulosic biomass, derived from non-food sources like agricultural waste, can be processed to yield valuable platform molecules.

Specifically, the hemicellulose portion of biomass can be hydrolyzed and dehydrated to produce furfural on an industrial scale. Through catalytic hydrogenation and rearrangement reactions, furfural is efficiently converted into cyclopentanone (B42830), a key potential precursor to the target molecule. This pathway provides a direct link from renewable raw materials to the core carbocyclic structure. Furthermore, the methoxymethyl group could be sourced from bio-derived methanol, which can be produced through the gasification of biomass.

Proposed Renewable Synthesis Pathway:

Lignocellulosic Biomass → Hemicellulose → Furfural

Furfural → Catalytic Hydrogenation/Rearrangement → Cyclopentanone

Cyclopentanone → Multi-step conversion → This compound

This approach not only reduces reliance on fossil fuels but also valorizes agricultural residues, contributing to a circular economy.

A major contributor to chemical waste is the use of volatile organic solvents. Future synthetic strategies for this compound will likely explore solvent-free conditions or the use of water as a reaction medium. For example, aldol (B89426) condensation reactions involving cyclopentanone have been successfully performed under solvent-free conditions, which could be relevant for building the required substitution pattern on the ring. researchgate.net

Moreover, the use of aqueous ammonia in reductive amination reactions has been demonstrated with certain reusable catalysts. acs.org This avoids hazardous organic solvents and utilizes an inexpensive and easy-to-handle nitrogen source, aligning perfectly with green chemistry principles. Research into identifying catalytic systems that are stable and active in water for the specific transformations needed to synthesize this compound is a promising avenue.

Advanced Computational Predictions for Novel Reactivity and Synthetic Strategies

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of synthetic routes. For this compound, these in silico methods can predict novel reactivity and guide experimental efforts, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and transition states in detail. mdpi.comacs.orgpurdue.edu This is particularly useful for designing or selecting optimal catalysts for challenging steps, such as a selective amination. By calculating energy barriers for different catalytic cycles, researchers can predict which catalyst will offer the highest activity and selectivity, thereby guiding catalyst development. mdpi.comnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. A multi-step synthesis of this compound could be designed as a continuous flow process. rsc.orgsigmaaldrich.comrsc.orgnih.gov In such a setup, reagents are pumped through a series of reactors, with opportunities for in-line purification and analysis between steps. This approach allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. nih.govumontreal.ca It also enables the safe use of hazardous intermediates, as they are generated and consumed in small quantities continuously. umontreal.ca

Automated synthesis platforms can further accelerate the development process. protheragen.ainih.govnih.govemolecules.com These robotic systems can perform numerous reactions in parallel, allowing for rapid screening of different catalysts, solvents, and conditions. protheragen.ainih.gov Once an optimal synthetic route for this compound is identified, an automated platform could be programmed to execute the multi-step synthesis, facilitating the rapid production of the molecule and its analogues for further research and application. nih.govnus.edu.sg

Exploration of New Chemical Reactivity Modalities (e.g., photo-redox catalysis, electrosynthesis)

Modern synthetic chemistry is continuously expanding its toolbox with novel activation methods that enable previously challenging transformations.

Photoredox catalysis , which uses visible light to initiate single-electron transfer processes, opens up new avenues for forming chemical bonds under mild conditions. researchgate.netrsc.orgrsc.orgacs.org This technology could be particularly powerful for forming the C-N bond in this compound. For instance, photoredox methods could enable the direct amination of C(sp³)–H bonds. While challenging, a future strategy could involve the direct functionalization of a (methoxymethyl)cyclopentane precursor, representing a highly atom-economical approach. rsc.orgrsc.orgnih.govnih.gov

Interdisciplinary Approaches in Chemical Methodology Development

The synthesis and modification of this compound can be significantly advanced through the integration of computational chemistry, high-throughput screening (HTS), and collaborative efforts spanning various scientific fields. These approaches move beyond traditional synthetic chemistry to create a more efficient and insightful development process.

Computational Chemistry and In Silico Modeling

Computational chemistry provides powerful tools for predicting reaction outcomes, understanding reaction mechanisms, and designing novel derivatives of this compound before any experiments are conducted in a laboratory. nih.govnih.gov This in silico approach can save considerable time and resources.

By employing quantum mechanical calculations, chemists can model the transition states of potential synthetic reactions to predict their feasibility and potential yields. For instance, different catalytic systems for the amination of a cyclopentane precursor could be modeled to identify the most promising candidates. Molecular dynamics simulations can also offer insights into the conformational preferences of this compound and its derivatives, which is crucial for understanding its potential interactions with biological targets. stmjournals.com

A hypothetical computational screening of catalysts for a key synthetic step is presented in Table 1.

Table 1: Hypothetical Computational Screening of Catalysts for a Key Synthetic Step This table is for illustrative purposes and does not represent actual experimental data.

| Catalyst System | Predicted Activation Energy (kcal/mol) | Predicted Yield (%) | Predicted Selectivity |

|---|---|---|---|

| Palladium-based | 15.2 | 92 | High |

| Rhodium-based | 18.5 | 85 | Moderate |

| Iridium-based | 21.1 | 78 | High |

| Copper-based | 25.8 | 65 | Low |

High-Throughput Screening (HTS)

High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or compound variations in parallel. enamine.net This experimental technique is invaluable for optimizing the synthesis of this compound and for discovering new derivatives with desired properties. nih.gov

For instance, an HTS campaign could be designed to screen a wide array of solvents, bases, and ligands for a critical cross-coupling step in the synthesis. By using microplate formats and automated liquid handlers, hundreds or even thousands of unique reaction conditions can be evaluated in a short period. nih.gov The results can then be analyzed to identify the optimal conditions for maximizing yield and purity.

Furthermore, HTS can be employed to generate a library of this compound derivatives by reacting the parent molecule with a diverse set of building blocks. This library could then be screened for various biological activities, potentially uncovering new applications for this class of compounds.

An illustrative example of an HTS campaign for reaction optimization is detailed in Table 2.

Table 2: Illustrative High-Throughput Screening for Reaction Optimization This table is for illustrative purposes and does not represent actual experimental data.

| Reaction Parameter | Variations Screened | Optimal Condition | Resulting Yield (%) |

|---|---|---|---|

| Solvent | Toluene, Dioxane, THF, DMF | Dioxane | 88 |

| Base | K2CO3, Cs2CO3, NaOtBu, DBU | Cs2CO3 | 91 |

| Ligand | XPhos, SPhos, DavePhos, RuPhos | SPhos | 94 |

| Temperature (°C) | 80, 100, 120 | 100 | 92 |

Collaborative Research Initiatives

The development of novel chemical methodologies for this compound would greatly benefit from collaborations between organic chemists, computational scientists, analytical chemists, and chemical engineers. Such interdisciplinary teams can tackle complex challenges that may be insurmountable for a single discipline.

For example, a collaboration between synthetic chemists and computational modelers could lead to a feedback loop where experimental results are used to refine computational models, and the improved models then guide further experimental work. mit.edu Similarly, partnering with analytical chemists can facilitate the development of rapid and sensitive analytical methods for monitoring reaction progress and purity, which is especially critical in HTS campaigns. Chemical engineers can contribute by developing scalable and sustainable processes for the large-scale production of this compound. ijrpr.com

The integration of these diverse expertises can lead to a more holistic and efficient approach to chemical methodology development, ultimately accelerating the translation of research findings into practical applications.

Q & A

Q. What are the primary synthetic methodologies for 1-(Methoxymethyl)cyclopentanamine, and how are reaction conditions optimized?

The synthesis typically involves cyclopentanamine derivatives functionalized with methoxymethyl groups via reductive amination or nucleophilic substitution. Key factors include solvent polarity (e.g., tetrahydrofuran for controlled reactivity), temperature (0–25°C to minimize side reactions), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization by -NMR and high-resolution mass spectrometry (HRMS) is critical for structural validation .

Q. Which analytical techniques are essential for verifying the purity and structure of this compound?

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Avoid prolonged exposure to light due to potential photochemical reactivity .

Q. What in vitro assays are used to assess the biological activity of this compound?

Radioligand binding assays (e.g., for serotonin or dopamine transporters) and electrophysiological measurements (e.g., patch-clamp studies) evaluate neurotransmitter modulation. Dose-response curves (0.1–100 µM) quantify potency (EC) and efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) alter the biological activity of this compound analogs?

Substitution patterns significantly impact receptor affinity. For example:

| Analog | Substituent | Receptor Affinity (K, nM) |

|---|---|---|

| 1-(5-Fluoro-2-methylphenyl) | Fluorine at position 5 | Serotonin: 12 ± 2.1 |

| 1-(Methoxymethyl) | Methoxymethyl | Dopamine: 45 ± 5.3 |

| Fluorine enhances electronegativity, improving binding to polar receptor pockets, while methoxymethyl groups increase lipophilicity for blood-brain barrier penetration . |

Q. What strategies resolve spectral data contradictions (e.g., unexpected 1H^1H1H-NMR peaks) in derivatives of this compound?

Cross-validate with 2D-NMR (COSY, HSQC) to assign ambiguous signals. Isotopic labeling (e.g., -substitution) clarifies dynamic effects. Computational modeling (DFT-based NMR prediction) aids in interpreting complex splitting patterns .

Q. How can structure-activity relationship (SAR) studies optimize the therapeutic potential of this compound?

Systematic variation of substituents (e.g., alkyl chain length, halogenation) identifies pharmacophores. For example:

- Methoxy group removal: Reduces CNS activity by 60%.

- Cyclopropane ring expansion: Lowers metabolic stability (t from 4.2 h to 1.8 h). QSAR models correlate logP values (>2.5) with enhanced bioavailability .

Q. What toxicological profiling methods are recommended for preclinical evaluation of this compound?

- Acute toxicity: OECD Guideline 423 (rodent studies, 300–2000 mg/kg doses).

- Genotoxicity: Ames test (bacterial reverse mutation assay) and micronucleus test.

- Metabolic stability: Liver microsome assays (human/rodent) quantify CYP450-mediated degradation .

Methodological Notes

- Data Interpretation: Contradictions in biological assays (e.g., conflicting EC values) may arise from assay conditions (e.g., buffer pH, cell line variability). Replicate studies under standardized protocols are critical .

- Synthesis Scalability: Milligram-scale synthesis often uses Schlenk lines for air-sensitive steps, while pilot-scale (>10 g) requires flow chemistry for heat dissipation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products